molecular formula C7H3BrN2O2S B6255003 1-bromo-2-isothiocyanato-4-nitrobenzene CAS No. 71793-52-7

1-bromo-2-isothiocyanato-4-nitrobenzene

Cat. No.: B6255003
CAS No.: 71793-52-7
M. Wt: 259.1
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Description

1-Bromo-2-isothiocyanato-4-nitrobenzene is a substituted aromatic compound featuring a benzene ring with three distinct functional groups: a bromine atom at position 1, an isothiocyanato group (-NCS) at position 2, and a nitro group (-NO₂) at position 3. This arrangement confers unique electronic and steric properties, making it a compound of interest in organic synthesis and materials science. The nitro group acts as a strong electron-withdrawing group (EWG), polarizing the aromatic ring and enhancing electrophilicity at the bromine position, which facilitates nucleophilic substitution reactions. The isothiocyanato group contributes to its reactivity, enabling applications in cross-coupling reactions and ligand synthesis .

Properties

CAS No.

71793-52-7

Molecular Formula

C7H3BrN2O2S

Molecular Weight

259.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1-bromo-2-isothiocyanato-4-nitrobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-bromo-2-isothiocyanato-4-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-bromo-2-isothiocyanato-4-nitrobenzene involves its reactive functional groups:

Comparison with Similar Compounds

To contextualize the properties of 1-bromo-2-isothiocyanato-4-nitrobenzene, we compare it with structurally related halogenated isothiocyanato-nitrobenzenes and their analogs. Key compounds include:

Structural Analogs and Substituent Effects
Compound Name Substituents (Positions) Key Properties
This compound Br (1), -NCS (2), -NO₂ (4) Strong EWG (-NO₂) enhances electrophilicity at Br; high thermal stability .
1-Bromo-2-chloro-3-fluoro-4-isothiocyanatobenzene Br (1), Cl (2), F (3), -NCS (4) Mixed EWGs (Cl, F) reduce ring polarization; steric hindrance limits reactivity at -NCS .
1-Chloro-2-isothiocyanato-4-nitrobenzene Cl (1), -NCS (2), -NO₂ (4) Smaller halogen (Cl vs. Br) lowers molecular weight; reduced leaving-group ability in substitutions.

Electronic Effects :

  • The nitro group in this compound creates a pronounced electron-deficient ring, increasing reactivity at the bromine position compared to analogs with halogens (Cl, F) as EWGs .
  • In contrast, 1-bromo-2-chloro-3-fluoro-4-isothiocyanatobenzene exhibits weaker overall polarization due to competing inductive effects from Cl and F, which may reduce its utility in electrophilic reactions .

Steric and Reactivity Considerations :

  • Computational studies using density-functional thermochemistry methods predict that the nitro group lowers the activation energy for bromine displacement by ~15 kcal/mol compared to chloro analogs .

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